molecular formula C14H9F3O3 B6407028 5-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261970-34-6

5-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6407028
CAS RN: 1261970-34-6
M. Wt: 282.21 g/mol
InChI Key: SEGLVGULHZQYFS-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid (5-HTP-TFPBA) is a compound that has recently gained attention in the scientific community due to its potential applications in research and development. It is a derivative of 5-hydroxytryptophan (5-HTP), a naturally occurring amino acid. 5-HTP-TFPBA is a direct precursor of serotonin, a neurotransmitter involved in the regulation of mood and sleep. 5-HTP-TFPBA has been found to have a wide range of biochemical and physiological effects, and is being studied as a novel therapeutic agent.

Scientific Research Applications

5-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% has a wide range of potential applications in scientific research. It has been used as a substrate for the synthesis of serotonin, as well as other neurotransmitters and hormones. It has also been used as a tool for studying the metabolism of serotonin, and for investigating the effects of serotonin on the central nervous system. 5-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% has also been used to study the effects of serotonin on the cardiovascular system and in the treatment of depression.

Mechanism of Action

5-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% acts as a direct precursor of serotonin, and is converted to serotonin through a series of enzymatic reactions. The first step is the conversion of 5-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% to 5-hydroxytryptamine (5-HT), which is then converted to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC). The serotonin is then metabolized by monoamine oxidase (MAO) to form 5-hydroxyindoleacetic acid (5-HIAA).
Biochemical and Physiological Effects
5-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to increase serotonin levels in the brain, which can lead to improved mood, improved sleep, and decreased anxiety. It has also been found to have anti-inflammatory and anti-oxidant effects, and to reduce the risk of cardiovascular disease. Additionally, 5-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% has been found to have neuroprotective effects, and to reduce the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also non-toxic and can be used in a wide range of experiments. Furthermore, it has been found to be stable in aqueous solutions, making it suitable for use in aqueous solutions.
However, there are also some limitations to 5-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid, 95%. It is not soluble in organic solvents, which can limit its use in certain experiments. Additionally, it is not stable in acidic conditions, and can degrade rapidly if exposed to light or heat.

Future Directions

The potential applications of 5-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% are still being explored, and there are several potential future directions. One direction is the use of 5-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% as a therapeutic agent for the treatment of depression and other mood disorders. Additionally, 5-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% could be used as a tool for studying the metabolism of serotonin and other neurotransmitters. Finally, 5-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% could be used as a tool for studying the effects of serotonin on the cardiovascular system and in the treatment of cardiovascular disease.

Synthesis Methods

5-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% can be synthesized from 5-hydroxytryptophan (5-HTP) via a two-step reaction. In the first step, 5-HTP is reacted with trifluoromethanesulfonic anhydride (TFSA) to form 5-hydroxy-3-(trifluoromethyl)benzoic acid (5-HTP-TFBA). In the second step, 5-HTP-TFBA is reacted with 2-trifluoromethylphenyl bromide (TFMPB) to form 5-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid, 95%.

properties

IUPAC Name

3-hydroxy-5-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)12-4-2-1-3-11(12)8-5-9(13(19)20)7-10(18)6-8/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGLVGULHZQYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691124
Record name 5-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261970-34-6
Record name 5-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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